![molecular formula C10H8BrNO2 B1604460 Methyl 3-(bromomethyl)-4-cyanobenzoate CAS No. 908562-25-4](/img/structure/B1604460.png)
Methyl 3-(bromomethyl)-4-cyanobenzoate
Overview
Description
“Methyl 3-(bromomethyl)-4-cyanobenzoate” is a chemical compound with the empirical formula C9H9BrO2 . It is a solid substance and is used in laboratory chemicals .
Molecular Structure Analysis
The molecular weight of “Methyl 3-(bromomethyl)-4-cyanobenzoate” is 229.07 . The SMILES string representation of the molecule is COC(=O)c1cccc(CBr)c1 . This provides a linear representation of the molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-(bromomethyl)-4-cyanobenzoate” is a solid substance . It has a melting point of 43.0 to 47.0 °C . It is soluble in methanol .Scientific Research Applications
Organic Synthesis
Methyl 3-(bromomethyl)-4-cyanobenzoate: is primarily used in organic synthesis as a reagent to introduce the bromomethyl and cyanobenzoate moieties into other chemical structures . Its reactivity allows for the construction of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Allylation Reactions
This compound has been utilized in the allylation of ketones, which is a fundamental step in the synthesis of bioactive unsaturated lactones . These lactones are significant due to their potential applications in medicine, such as in the development of new therapeutic agents.
Heterocyclic Compound Synthesis
The bromomethyl group in Methyl 3-(bromomethyl)-4-cyanobenzoate can participate in reactions to form heterocyclic compounds . These compounds are the backbone of many drugs and are essential for the pharmaceutical industry.
Modification of Benzo[f]coumarin Derivatives
Researchers have modified benzo[f]coumarin derivatives using this compound to create new molecules with potential antioxidant properties . This modification is crucial for discovering compounds with enhanced biological activities.
Pharmaceutical Intermediates
Due to its functional groups, Methyl 3-(bromomethyl)-4-cyanobenzoate serves as an intermediate in the synthesis of various pharmaceutical compounds . It is particularly valuable in the construction of molecules with anti-inflammatory and analgesic properties.
Agrochemical Manufacturing
In the agrochemical industry, this compound is used to synthesize intermediates that lead to the production of herbicides and pesticides . Its role is critical in developing new formulations that are more effective and environmentally friendly.
Material Science
The cyanobenzoate group of Methyl 3-(bromomethyl)-4-cyanobenzoate can be used to modify polymers, thereby altering their physical properties for specific applications in material science .
Photoreactive Studies
Methyl 3-(bromomethyl)-4-cyanobenzoate: can be used in photoreactive studies due to its light-sensitive nature . It can act as a photo-initiator or a component in photoresist materials used in microlithography processes.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like cereblon (crbn), which is a protein targeted by a class of immunomodulatory drugs .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Pharmacokinetics
Similar compounds have been noted for their high gi absorption .
Result of Action
Similar compounds have been known to participate in carbon–carbon bond forming reactions , which could potentially lead to the synthesis of complex organic molecules.
Action Environment
Similar compounds have been noted for their stability and environmentally benign nature in suzuki–miyaura (sm) cross-coupling reactions .
properties
IUPAC Name |
methyl 3-(bromomethyl)-4-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(6-12)9(4-7)5-11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQVXOFHILWYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649948 | |
Record name | Methyl 3-(bromomethyl)-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)-4-cyanobenzoate | |
CAS RN |
908562-25-4 | |
Record name | Methyl 3-(bromomethyl)-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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